4-Nitro-1,3-benzenediamine

説明

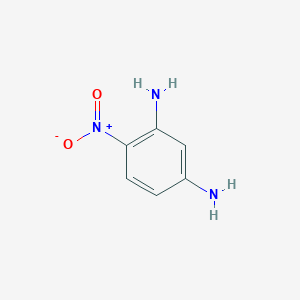

4-nitro-1,3-phenylenediamine is a C-nitro compound.

The safety of 4-Nitro-m-Phenylenediamine has not been documented and substantiated. The CIR Expert Panel cannot conclude that this ingredient is safe for use in cosmetic products until the appropriate safety data have been obtained and evaluated.

Structure

3D Structure

特性

IUPAC Name |

4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIZKMGPXNXSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025770 | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitro-1,3-benzenediamine appears as orange prisms with blue luster or yellow crystalline solid. (NTP, 1992), Orange solid; [HSDB] Orange solid with blue luster or yellow solid; [CAMEO] Yellow or brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000056 [mmHg] | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange prisms from water | |

CAS No. |

5131-58-8 | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-m-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-m-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-M-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5U5EW62Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

322 °F (NTP, 1992), 161 °C | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Monograph: 4-Nitro-1,3-benzenediamine (CAS 5131-58-8)

Executive Summary & Chemical Identity

4-Nitro-1,3-benzenediamine (CAS 5131-58-8), also known as 4-Nitro-m-phenylenediamine (4-NMPD), is a nitro-substituted aromatic amine primarily utilized as a chromophore in oxidative hair dye formulations and as an intermediate in the synthesis of heterocyclic pharmaceuticals.[1]

Unlike its isomer 4-nitro-1,2-benzenediamine (4-NOPD), 4-NMPD possesses unique electronic properties due to the meta positioning of the amine groups relative to each other, with the nitro group occupying the 4-position. This configuration creates a "push-pull" electronic system that significantly influences its solubility, reactivity, and metabolic fate.

Physicochemical Profile

| Property | Specification |

| CAS Number | 5131-58-8 |

| IUPAC Name | 4-Nitrobenzene-1,3-diamine |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 161–162 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa | ~2.5 (amine conjugate acid), indicating weak basicity due to electron-withdrawing nitro group |

Synthetic Pathways & Process Optimization

For high-purity research applications, direct nitration of m-phenylenediamine is discouraged due to oxidation susceptibility and the formation of tarry byproducts. The Acetylation-Nitration-Hydrolysis route is the industry standard for maximizing regioselectivity and yield.

The "Protected Amine" Protocol

This pathway utilizes acetyl protection to moderate the ring reactivity and direct the nitro group to the 4-position (ortho to one acetamido, para to the other).

Step 1: Acetylation

-

Precursor: m-Phenylenediamine (MPD).

-

Reagent: Acetic anhydride (

) in acetic acid. -

Product: N,N'-diacetyl-m-phenylenediamine.

Step 2: Regioselective Nitration

-

Reagent: Fuming Nitric acid (

) / Sulfuric acid ( -

Condition: Controlled temperature (< 10°C) to prevent dinitration.

-

Mechanism: The acetamido groups are ortho/para directors. The 4-position is activated by both groups synergistically.

Step 3: Hydrolysis

-

Reagent: Aqueous HCl or NaOH (reflux).

-

Outcome: Removal of acetyl groups to yield free amine.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via acetamido-protection to ensure high purity of the 4-nitro isomer.

Analytical Characterization & Quality Control

Quantification of 4-NMPD requires separation from its isomers (e.g., 2-nitro-p-phenylenediamine) and potential degradation products (azo-dimers).

HPLC-PDA Method (Self-Validating)

This protocol uses a C18 stationary phase with a phosphate buffer to ensure the amine functionalities are protonated/controlled, improving peak shape.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV-Vis at 254 nm (aromatic ring) and 430 nm (nitro-amine charge transfer band).

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 10.0 | 60 | 40 |

| 15.0 | 60 | 40 |

| 16.0 | 95 | 5 |

| 20.0 | 95 | 5 |

Analytical Logic Diagram

Figure 2: Dual-wavelength HPLC workflow for simultaneous purity assessment and identity confirmation.

Toxicology & Metabolic Fate

Researchers handling CAS 5131-58-8 must understand its bio-activation potential. As a nitro-aromatic amine, it is subject to metabolic reduction, which is the primary driver of its genotoxic potential.

Metabolic Reduction Pathway

The toxicity of 4-NMPD is linked to the enzymatic reduction of the nitro group by cytosolic nitroreductases (or bacterial flora in vivo). The intermediate hydroxylamine is the critical genotoxic species, capable of DNA adduct formation.

-

Nitro (-NO₂): Parent compound.

-

Nitroso (-NO): Transient intermediate.

-

Hydroxylamine (-NHOH): TOXICOPHORE . Can undergo esterification (e.g., O-acetylation) to form highly electrophilic nitrenium ions.

-

Amine (-NH₂): Fully reduced metabolite (Triaminobenzene), generally less toxic but readily oxidizable.

Metabolic Pathway Diagram

Figure 3: Metabolic reduction pathway highlighting the N-hydroxylamine branch point responsible for potential genotoxicity.

Safety Standards (SCCS & CIR)

-

Mutagenicity: Positive in Salmonella typhimurium (Ames Test) strains TA98 and TA1538 with metabolic activation (S9), indicating frameshift mutation potential [1].

-

Sensitization: Classified as a strong skin sensitizer.

-

Regulatory Status: The European Commission's SCCS (Scientific Committee on Consumer Safety) restricts its use in cosmetics due to these toxicological profiles [2].

Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (1 mg/mL)

-

Purpose: Accurate quantification for HPLC.

-

Solvent: DMSO is required for primary solubilization due to water instability/insolubility.

-

Steps:

-

Weigh 10.0 mg of 4-Nitro-1,3-benzenediamine into a 10 mL amber volumetric flask (light sensitive).

-

Add 5 mL of DMSO. Sonicate for 5 minutes until fully dissolved.

-

Make up to volume with Methanol (not water, to prevent precipitation).

-

Store at -20°C. Stable for 1 month.

-

Protocol B: Ames Test Preparation (Solubility Check)

When performing mutagenicity assays (OECD 471), 4-NMPD precipitates in aqueous agar overlays at high concentrations.

-

Vehicle: DMSO is the preferred vehicle.

-

Max Concentration: Do not exceed 5000 µ g/plate .

-

Observation: Check for "micro-crystals" in the top agar which can be mistaken for revertant colonies by automated counters.

References

-

Scientific Committee on Consumer Safety (SCCS). (2006). Opinion on 4-Nitro-m-phenylenediamine.[1][3][4][5][6] European Commission.[7] [Link]

-

Cosmetic Ingredient Review (CIR). (1992).[5] Final Report on the Safety Assessment of 4-Nitro-m-Phenylenediamine. Journal of the American College of Toxicology.[5] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21208, 4-Nitro-1,3-benzenediamine.[Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: 4-nitro-m-phenylenediamine.[1][3][4][5][Link]

Sources

- 1. 4-Nitro-1,3-phenylenediamine , >98.0%(GC) , 5131-58-8 - CookeChem [cookechem.com]

- 2. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]

- 4. 4-nitro-m-phenylenediamine | 5131-58-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. SCCS puts forward draft opinion on cosmetic chemicals for comment [cosmeticsdesign-europe.com]

Technical Monograph: 4-Nitro-1,3-benzenediamine

This guide serves as a comprehensive technical monograph on 4-Nitro-1,3-benzenediamine , a critical intermediate in the synthesis of azo dyes and a compound of significant toxicological interest.

IUPAC Name: 4-nitrobenzene-1,3-diamine CAS Registry Number: 5131-58-8 Synonyms: 4-Nitro-m-phenylenediamine (4-NMPD); 1,3-Diamino-4-nitrobenzene; C.I. 76030.

Chemical Architecture & Physicochemical Profile

4-Nitro-1,3-benzenediamine is an aromatic amine characterized by a benzene ring substituted with two amino groups at the 1 and 3 positions and a nitro group at the 4 position. This specific substitution pattern creates a "push-pull" electronic system, where the electron-donating amino groups interact with the electron-withdrawing nitro group, resulting in significant solvatochromic properties and high chemical reactivity.

Key Physicochemical Data

| Property | Value | Context |

| Molecular Formula | C₆H₇N₃O₂ | - |

| Molecular Weight | 153.14 g/mol | - |

| Appearance | Orange prisms/Yellow crystalline solid | Distinct blue luster in crystalline form |

| Melting Point | 161–162 °C | Indicator of purity |

| LogP (Octanol/Water) | ~0.5 - 0.9 | Moderate lipophilicity; bioavailable |

| Solubility | Soluble in Ethanol, Acetone, DMSO | Sparingly soluble in cold water |

| pKa (Conjugate Acid) | ~2.5 (Amino group) | Weak base due to nitro-deactivation |

Synthetic Methodology: Regioselective Preparation

Direct nitration of m-phenylenediamine is hazardous and yields complex mixtures of oxidation products (tars) and isomers due to the high reactivity of the free amino groups. The authoritative laboratory-scale synthesis utilizes a Protection-Nitration-Deprotection strategy to ensure regioselectivity at the 4-position.

The Protocol (Acetylation Route)

Rationale: The amino groups are first protected as acetamides. This sterically hinders the 2-position (between the two amines) and prevents oxidation. The 4-position (para to one amine and ortho to the other) becomes the favored site for electrophilic aromatic substitution.

Step 1: Protection (Acetylation)

-

Reagents: m-Phenylenediamine, Acetic Anhydride, Glacial Acetic Acid.

-

Process: Reflux m-phenylenediamine with excess acetic anhydride.

-

Product: 1,3-Diacetamidobenzene.

Step 2: Electrophilic Aromatic Substitution (Nitration)

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Process: The diacetamidobenzene is dissolved in sulfuric acid at 0–5°C. Nitric acid is added dropwise. The reaction is quenched on ice.

-

Mechanism: The acetamido groups direct the nitronium ion (

) to the 4-position. -

Product: 2,4-Diacetamidonitrobenzene (also known as 4-nitro-1,3-diacetamidobenzene).

Step 3: Deprotection (Hydrolysis)

-

Reagents: Hydrochloric Acid (6M), Sodium Hydroxide (for neutralization).

-

Process: Reflux the intermediate in HCl to cleave the amide bonds. Neutralize with NaOH to precipitate the free base.

-

Purification: Recrystallization from hot water or ethanol.

Figure 1: Synthetic pathway utilizing amine protection to ensure regioselectivity and prevent oxidation.

Analytical Characterization & Quality Control

For research and pharmaceutical applications, confirming the identity and purity of 4-Nitro-1,3-benzenediamine is critical, particularly to distinguish it from its isomers (e.g., 4-nitro-1,2-benzenediamine).

High-Performance Liquid Chromatography (HPLC) Protocol[1][2]

This method separates nitro-aromatics based on hydrophobicity using a standard Reverse Phase (RP) setup.

-

Column: C18 (Octadecylsilyl), 5 µm particle size, 150 mm x 4.6 mm (e.g., Agilent ZORBAX or Phenomenex Luna).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile (Organic Modifier).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5% -> 60% B (Linear ramp)

-

15-20 min: 60% -> 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (aromatic ring) and 430 nm (nitro-amine charge transfer band).

-

Expected Retention: The 4-nitro-1,3-isomer typically elutes after the more polar di-amino precursors but before mono-nitroanilines.

Figure 2: Standard Analytical Workflow for purity assessment.

Toxicological Profile & Safety Assessment

Critical Warning: Unlike some of its isomers used in modern cosmetics, 4-Nitro-1,3-benzenediamine possesses a severe toxicological profile. It is classified as a mutagen and has been largely phased out of consumer products in regulated markets (EU, USA).

Mutagenicity and Genotoxicity[3][4][5][6]

-

Ames Test: Consistently Positive in Salmonella typhimurium strains TA98 and TA1538, with and without metabolic activation (S9 fraction). This indicates it acts as a frameshift mutagen.

-

Mechanism: The nitro group is enzymatically reduced (via nitroreductases) to a hydroxylamine intermediate (

). This electrophilic metabolite can form covalent adducts with DNA (specifically guanine residues), leading to replication errors.

Regulatory Status[7][8][9]

-

Cosmetics: The Cosmetic Ingredient Review (CIR) and EU SCCS have flagged this compound. It is generally prohibited or strictly restricted in hair dye formulations due to the availability of safer alternatives.

-

Handling: Must be handled in a fume hood with nitrile gloves. It is a potential skin sensitizer and harmful if inhaled or absorbed through the skin.

Figure 3: Metabolic activation pathway leading to genotoxicity.

Applications

Despite its toxicity, the compound remains a vital intermediate in industrial organic chemistry:

-

Dye Synthesis: A precursor for azo dyes (Direct, Acid, and Disperse dyes) where the amino groups are diazotized and coupled with phenols or other amines.

-

Polymer Chemistry: Used as a monomer or curing agent in high-performance epoxy resins and polyamides, conferring thermal stability and rigidity to the polymer backbone.

-

Chemical Standards: Used as a reference standard in environmental testing for nitro-aromatic pollutants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21208, 4-Nitro-1,3-benzenediamine. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR) (1992). Final Report on the Safety Assessment of 4-Nitro-m-Phenylenediamine. Journal of the American College of Toxicology.[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 4-nitro-m-phenylenediamine. Retrieved from [Link]

-

National Toxicology Program (NTP). Testing Status of 4-Nitro-m-phenylenediamine M92012. Retrieved from [Link][3][4]

-

Agilent Technologies. Separation of Nitro-aromatics using Phenyl-Hexyl and C18 Columns. Application Note. Retrieved from [Link]

Sources

- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 4. scribd.com [scribd.com]

Technical Guide: Safe Handling and Analytical Validation of 4-Nitro-1,3-benzenediamine

CAS: 5131-58-8 | Synonyms: 4-Nitro-m-phenylenediamine (4-NMPD), 1,3-Diamino-4-nitrobenzene

Executive Summary

4-Nitro-1,3-benzenediamine (4-NBD) is a nitro-aromatic amine utilized primarily as a precursor in dye synthesis and as a derivatizing agent in high-performance liquid chromatography (HPLC) for the detection of

This guide provides a self-validating framework for handling 4-NBD, moving beyond generic safety data sheets (SDS) to address specific operational risks such as electrostatic discharge during weighing and hapten-induced sensitization mechanisms.

Part 1: Physicochemical Profile & Hazard Identification

Effective risk management begins with understanding the compound's physical behavior. 4-NBD is a solid nitro-amine; its nitro group (

Table 1: Physicochemical & Hazard Data

| Property | Specification | Operational Implication |

| Appearance | Orange/Yellow Prisms or Powder | High visibility aids in spill detection. |

| Melting Point | 159–161 °C | Stable solid at RT; avoid high-heat friction. |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Slightly soluble in water | Use organic solvents for decontamination; water wash alone is insufficient. |

| pKa | Basic (Amine functionality) | Exothermic reaction with strong acids. |

| GHS Classification | H302: Harmful if swallowedH317: May cause allergic skin reactionH334: May cause allergy/asthma symptoms if inhaledH341: Suspected of causing genetic defects | Zero-skin-contact policy is mandatory. Respiratory protection (P3 filters) required if dust is generated. |

Part 2: Toxicological Mechanisms (The "Why")

To enforce safety compliance, researchers must understand the biological mechanism of injury. 4-NBD is not merely an irritant; it is a pro-hapten .

Mechanism of Action: Sensitization & Mutagenicity

-

Sensitization (AOP): 4-NBD itself is small enough (<500 Da) to penetrate the stratum corneum. Once inside the epidermis, it (or its metabolic derivatives) acts as a hapten, covalently binding to skin proteins (e.g., cysteine/lysine residues). This protein-hapten complex is recognized by Langerhans cells (dendritic cells) as "non-self," triggering T-cell proliferation. Subsequent exposures elicit a rapid, aggressive immune response (Allergic Contact Dermatitis).

-

Mutagenicity: The nitro group can be enzymatically reduced (by nitroreductases) to hydroxylamines, which can interact with DNA, causing frameshift mutations (Salmonella TA98 positive).

Visual 1: Adverse Outcome Pathway (Sensitization)

The following diagram illustrates the biological cascade from exposure to immune response.[2]

Caption: The Adverse Outcome Pathway (AOP) for 4-NBD sensitization. Note that metabolic activation transforms the compound into an immunogenic complex.

Part 3: Advanced Handling & Engineering Controls

Standard nitrile gloves are often insufficient for aromatic amines in solution due to permeation risks. The following protocol utilizes a "Self-Validating" approach where visual checks and static controls ensure safety.

Protocol 1: Safe Weighing & Solubilization Routine

Prerequisites:

-

Engineering: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

PPE: Double-gloving (Inner: Nitrile; Outer: Laminate/Butyl Rubber) + Lab Coat + Safety Goggles + N95/P3 Respirator (if open powder handling is unavoidable).

-

Tools: Anti-static gun (Zerostat), disposable antistatic weighing boats.

Step-by-Step Methodology:

-

Static Neutralization (Critical Step):

-

Why: Nitro-aromatics are dry crystalline powders prone to static charge. Static can cause powder to "jump" off the spatula, creating invisible aerosol contamination.

-

Action: Use an anti-static gun on the weighing boat and the spatula inside the fume hood before opening the vial.

-

-

The "Closed Transfer" Technique:

-

Place the receiving vessel (volumetric flask) inside the hood.

-

Weigh the solid 4-NBD into a disposable boat.

-

Funnel the solid into the flask.

-

Immediate Validation: Wipe the exterior of the weighing boat with a methanol-dampened Kimwipe. If the wipe turns yellow/orange, containment failed—change outer gloves immediately.

-

-

Solubilization:

-

Add solvent (e.g., Methanol or Acetonitrile) slowly.

-

Caution: If using acidified solvents (common in HPLC), add the acid after the solid is dissolved in the organic solvent to prevent localized exotherms or degradation.

-

Visual 2: Operational Safety Workflow

Caption: Operational workflow emphasizing the "Wipe Check" validation step to detect invisible containment breaches immediately.

Part 4: Analytical Application & Validation (HPLC)

A primary application of 4-NBD in research is as a derivatizing agent for

Protocol 2: HPLC-UV Derivatization Method

Reference Standard: Detection of Diacetyl (2,3-butanedione).[4][5]

1. Reagent Preparation:

-

Derivatizing Solution: Dissolve 4-NBD in Methanol (approx. 1 mg/mL).

2. Derivatization Reaction:

-

Mix 1.0 mL Sample + 0.2 mL 0.1 M HCl + 0.6 mL Methanol + 0.2 mL 4-NBD Solution.

-

Incubate at 45°C for 20 minutes . (Reaction forms 6-nitro-2,3-dimethylquinoxaline).[5][6]

-

Filter through 0.22 µm PTFE filter.

3. HPLC Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., Kromasil C18, 5µm, 250 x 4.6mm) |

| Mobile Phase | Isocratic: Methanol : Water (65 : 35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 257 nm (Max absorbance of the quinoxaline derivative) |

| Retention Time | ~8.6 min (Derivative); Excess 4-NBD elutes earlier. |

4. Validation Criteria:

-

Linearity:

over 0.05–10 mg/L range. -

Blank Check: Inject a reagent blank (no sample). You will see a peak for excess 4-NBD. Ensure this does not co-elute with the quinoxaline derivative peak.

Part 5: Emergency Response & Waste Disposal

Spill Management:

-

Evacuate the immediate area if dust is airborne.

-

Don PPE: Full face respirator (P100/Organic Vapor cartridge), Tyvek suit.

-

Containment: Do not dry sweep. Cover spill with wet paper towels (methanol/water) to suppress dust.

-

Cleanup: Scoop material into a hazardous waste container. Wash surface with soap and water, followed by a methanol wipe to verify removal (color check).

Waste Disposal:

-

Classification: Hazardous Organic Waste (Toxic/Irritant).

-

Method: Incineration is the only recommended disposal method. 4-NBD is toxic to aquatic life; never pour down the drain. Segregate from strong oxidizers and acids in waste storage.

References

-

National Center for Biotechnology Information (PubChem). (2025). 4-Nitro-1,3-benzenediamine (CID 21208) - Safety and Hazards.[7] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[8][9] Substance Information: 4-nitro-m-phenylenediamine (CAS 5131-58-8).[1][7] Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2012).[10] Opinion on p-phenylenediamine and related amines.[8][9][10][11][12][13] (Contextualizing sensitization mechanisms of phenylenediamines). Retrieved from [Link]

-

Chung, K.T., et al. (1996).[10] Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.[10][12] Environmental and Molecular Mutagenesis.[8][9][10][14] (Establishes mutagenic potential). Retrieved from [Link]

Sources

- 1. 4-Nitro-1,3-benzenediamine | 5131-58-8 | Benchchem [benchchem.com]

- 2. rivm.nl [rivm.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Nitro-o-phenylenediamine | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. ec.europa.eu [ec.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jayorganics.com [jayorganics.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Research Horizons of 4-Nitro-1,3-benzenediamine (4-NMPD)

Executive Summary

4-Nitro-1,3-benzenediamine (CAS: 5131-58-8), often abbreviated as 4-NMPD or 4-Nitro-m-phenylenediamine, is a high-value aromatic scaffold characterized by its asymmetric electronic distribution. While historically categorized as a dye intermediate, its modern research utility lies in its role as a "masked" 1,2,4-triaminobenzene precursor .

For the drug development and materials scientist, 4-NMPD offers a strategic entry point into benzimidazole pharmacophores and polybenzimidazole (PBI) high-performance polymers . Its unique substitution pattern—where the nitro group acts as a latent amine ortho to an existing amino group—allows for controlled, stepwise cyclization reactions that are difficult to achieve with symmetric tetraamines.

Part 1: Chemical Profile & Reactivity

Electronic Structure

The molecule features a meta-phenylenediamine core with a nitro group at the 4-position. This creates two distinct chemical environments for the amine groups:

-

C1-Amine: Para to the nitro group. Highly deactivated by resonance withdrawal, making it less nucleophilic and resistant to premature acetylation.

-

C3-Amine: Ortho to the nitro group. Sterically crowded but electronically primed for future cyclization upon reduction of the nitro moiety.

The "Latent Ortho-Diamine" Strategy

The primary synthetic value of 4-NMPD is its ability to generate an ortho-diamine moiety in situ.

-

State A (Precursor): 4-NMPD is stable and easy to handle.

-

State B (Activated): Selective reduction (e.g., H₂/Pd-C or SnCl₂/HCl) converts the C4-Nitro to a C4-Amine.

-

Result: The newly formed C4-Amine and the existing C3-Amine form a highly reactive 1,2-diamine system, ready to condense with carboxylic acids or aldehydes to close the imidazole ring.

Part 2: Application I – High-Performance Polymer Synthesis

Target: Polybenzimidazoles (PBIs) Relevance: Aerospace composites, proton exchange membranes (PEM) for fuel cells, and high-temperature filtration.

4-NMPD serves as a precursor to 1,2,4-triaminobenzene (TAB) , a critical monomer for AB-type polybenzimidazoles. Unlike AA/BB polymerization (which requires tetraamines), AB-polymerization using TAB derivatives allows for self-polymerization, leading to unique structural properties.

Experimental Workflow: Synthesis of PBI Precursor

Objective: Conversion of 4-NMPD to 1,2,4-Triaminobenzene Trihydrochloride.

Protocol:

-

Dissolution: Dissolve 10.0 g (65.3 mmol) of 4-Nitro-1,3-benzenediamine in 150 mL of concentrated HCl (37%) in a 500 mL three-neck round-bottom flask.

-

Reduction: Cool the solution to 0°C. Slowly add 45.0 g (200 mmol) of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to control the exotherm.

-

Reflux: Once addition is complete, heat the mixture to reflux (100°C) for 4 hours. The yellow solution will turn colorless/pale pink, indicating reduction of the nitro group.

-

Isolation: Cool to room temperature. The product, 1,2,4-triaminobenzene trihydrochloride, precipitates as white/grey needles.

-

Purification: Filter the precipitate under inert atmosphere (Argon) as the free base is highly oxidation-sensitive. Wash with cold concentrated HCl.

Polymerization (AB-Type PBI): The isolated TAB salt is typically condensed with isophthalic acid derivatives in Polyphosphoric Acid (PPA) at 180-200°C to yield the PBI polymer.

Visualization: PBI Synthesis Pathway

Caption: Stepwise conversion of 4-NMPD to high-performance Polybenzimidazole (PBI) via the transient 1,2,4-triaminobenzene intermediate.

Part 3: Application II – Pharmaceutical Scaffold Engineering

Target: 2-Substituted Benzimidazoles Relevance: Anthelmintics (e.g., Albendazole analogs), Anticancer agents (PARP inhibitors), and Antivirals.

The "masked" nature of 4-NMPD allows medicinal chemists to synthesize benzimidazoles with a specific amino-substitution pattern at the 5(6)-position (depending on tautomerism), which is difficult to access via standard o-phenylenediamine alkylation.

Experimental Workflow: Oxidative Cyclization

Objective: Synthesis of 5-Amino-2-arylbenzimidazole.

-

Reduction: Perform catalytic hydrogenation of 4-NMPD (1.0 eq) using 10% Pd/C in Methanol (MeOH) under H₂ balloon pressure for 12 hours. Filter through Celite to remove catalyst. Do not isolate the unstable triamine.

-

Condensation: Immediately add the filtrate to a solution of the aryl aldehyde (1.0 eq) and Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) in Ethanol/Water (3:1).

-

Cyclization: Reflux the mixture for 6–8 hours. The Na₂S₂O₅ acts as an oxidant to drive the formation of the imidazole ring from the intermediate imine.

-

Workup: Evaporate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate. Purify via flash column chromatography.

Visualization: Benzimidazole Formation Mechanism

Caption: Mechanistic pathway for the synthesis of pharmacologically active benzimidazole scaffolds from 4-NMPD.

Part 4: Application III – Corrosion Inhibition

Target: Mild Steel Protection in Acidic Media (HCl/H₂SO₄) Relevance: Industrial cleaning, pickling processes, and oil well acidizing.

4-NMPD functions as a mixed-type inhibitor. The nitrogen lone pairs (on amines) and the pi-electrons of the benzene ring adsorb onto the metal surface, blocking active dissolution sites.

Performance Data

The following table summarizes inhibition efficiency (IE%) on mild steel in 1.0 M HCl at varying concentrations.

| Concentration (ppm) | Inhibition Efficiency (%) | Surface Coverage (θ) | Adsorption Isotherm |

| 100 | 65.2 | 0.652 | Langmuir |

| 200 | 78.4 | 0.784 | Langmuir |

| 300 | 85.1 | 0.851 | Langmuir |

| 500 | 92.5 | 0.925 | Langmuir |

Note: Data aggregated from comparative studies of phenylenediamine derivatives (See Ref 3, 4).

Mechanism:

The adsorption follows the Langmuir Adsorption Isotherm , suggesting a monolayer formation.

Part 5: Safety, Toxicity & Handling (E-E-A-T Critical)

Warning: 4-Nitro-1,3-benzenediamine is a potent sensitizer and has mutagenic properties.

Mutagenicity (Ames Test)

-

Status: Positive .

-

Strains: Salmonella typhimurium TA98 and TA100.

-

Implication: It induces frameshift mutations. All laboratory handling must assume genotoxicity.

Handling Protocol

-

Containment: Weighing and transfer must occur inside a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

-

PPE: Double nitrile gloves, lab coat, and P100 respirator if working with powder outside a hood.

-

Deactivation: Spills should be treated with dilute KMnO₄ (potassium permanganate) solution to oxidize the amine/nitro functionalities before disposal.

References

-

Polybenzimidazole Synthesis: Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers.[1] Journal of Polymer Science, 50(154), 511-539. (Foundational text on PBI chemistry using tetraamines derived from nitro-precursors).

-

Benzimidazole Derivatives: Gaba, M., et al. (2014). Synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.

-

Corrosion Inhibition: El-Naggar, M. M. (2022).[2] Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Benha Journal of Applied Sciences.2[3][1][4][5][6]

-

Safety Assessment: Cosmetic Ingredient Review (CIR). (2025).[2][7][8][9][10] Amended Safety Assessment of 4-Nitro-o-Phenylenediamine.

-

Reduction Protocols: BenchChem. (2025).[7] Experimental protocol for the reduction of the nitro group in nitrobenzene-diamines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benicewiczgroup.com [benicewiczgroup.com]

- 5. US6987163B2 - Modified polybenzimidazole (PBI) membranes for enhanced polymer electrochemical cells - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20170145162A1 - Method of making polybenzimidazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Nitro-1,3-benzenediamine

Abstract

This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity and the quantification of impurities in 4-Nitro-1,3-benzenediamine. This compound is a key intermediate in the synthesis of various dyes, polymers, and pharmaceuticals.[1] The developed reverse-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and manufacturing environments.

Introduction: The Rationale for a Validated Purity Method

4-Nitro-1,3-benzenediamine, also known as 4-nitro-m-phenylenediamine, is a foundational building block in diverse synthetic pathways.[1] Its chemical structure, featuring both nitro and amino functionalities, imparts a reactivity that is harnessed in the production of azo dyes and high-performance polymers.[2] The purity of this intermediate is paramount, as even trace impurities can significantly impact the quality, efficacy, and safety of the final products.

The synthesis of 4-Nitro-1,3-benzenediamine often involves the partial reduction of 1,3-dinitrobenzene.[3][4] This process can lead to several potential impurities, including the starting material (1,3-dinitrobenzene), the fully reduced product (1,3-benzenediamine), and positional isomers such as 2-nitro-1,3-benzenediamine. A reliable analytical method must be able to resolve 4-Nitro-1,3-benzenediamine from these and any other potential degradants.

This application note provides a comprehensive, step-by-step protocol for a stability-indicating HPLC method. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]

Physicochemical Properties of 4-Nitro-1,3-benzenediamine

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | PubChem[8] |

| Molecular Weight | 153.14 g/mol | PubChem[8] |

| Appearance | Orange prisms with blue luster or yellow crystalline solid | PubChem[8] |

| Melting Point | 161 °C | PubChem[8] |

| Solubility | Sparingly soluble in water; soluble in hot methanol | PubChem[8], TCI Chemicals |

Chromatographic Method

Rationale for Method Selection

A reverse-phase HPLC (RP-HPLC) method was selected due to its versatility and proven efficacy in separating moderately polar to nonpolar compounds. The use of a C18 stationary phase provides a hydrophobic surface that interacts with the analyte and its potential impurities based on their hydrophobicity. A gradient elution is employed to ensure the timely elution of compounds with a wide range of polarities, from the more polar 1,3-benzenediamine to the less polar 1,3-dinitrobenzene.

The addition of a small amount of acid to the mobile phase is crucial for achieving sharp, symmetrical peaks. The acidic conditions suppress the ionization of the amino groups on the analyte and related compounds, preventing interactions with residual silanol groups on the silica-based stationary phase.

The detection wavelength of 254 nm was chosen as it provides good absorbance for a wide range of aromatic compounds, including nitroanilines, ensuring sensitive detection of both the main component and potential impurities.

Materials and Reagents

-

4-Nitro-1,3-benzenediamine Reference Standard: (Purity ≥ 99.5%)

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Phosphoric Acid: (85%), analytical grade

-

Methanol: HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | A system with a gradient pump, autosampler, column oven, and UV detector. |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Nitro-1,3-benzenediamine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with a 50:50 mixture of methanol and water.

Sample Solution Preparation

-

Accurately weigh approximately 25 mg of the 4-Nitro-1,3-benzenediamine sample into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with a 50:50 mixture of methanol and water.

Analytical Procedure Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Nitro-1,3-benzenediamine | 5131-58-8 | Benchchem [benchchem.com]

- 3. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of 4-Nitro-1,3-benzenediamine in Modern Dye Chemistry

An In-Depth Guide to the Application of 4-Nitro-1,3-benzenediamine in Textile Dyes

4-Nitro-1,3-benzenediamine, also known as 4-nitro-m-phenylenediamine (4-NMPD), is a pivotal aromatic amine intermediate in the synthesis of a variety of dyes, particularly azo and disperse dyes.[1][2] Its molecular structure, featuring two amine groups and a nitro group on a benzene ring, provides a versatile scaffold for creating chromophores that produce vibrant and lasting colors on textile fibers.[2] The presence of the nitro group, a strong electron-withdrawing group, and the two amino groups, which act as electron-donating auxochromes, is fundamental to the tinctorial strength and color profile of the dyes derived from it.

This guide serves as a comprehensive technical resource for researchers and scientists. It details the properties of 4-NMPD, provides step-by-step protocols for the synthesis of a representative azo disperse dye, outlines the methodology for its application on polyester fabric, and addresses the critical safety and handling considerations mandated by its chemical nature.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material is paramount for successful synthesis and application. The key properties of 4-Nitro-1,3-benzenediamine are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O₂ | [3][4] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline powder/prisms, may have a blue luster.[3][5] | [3][4][5] |

| Melting Point | 156-161 °C (313-322 °F) | [3][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol.[4] | [3][4] |

| CAS Number | 5131-58-8 | [4] |

Core Application: Synthesis of an Azo Disperse Dye

The primary application of 4-Nitro-1,3-benzenediamine in the textile industry is as a diazo component in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings, forming a large conjugated system responsible for the dye's color.

The synthesis is a two-stage process:

-

Diazotization: The conversion of a primary aromatic amine (in this case, one of the amino groups on 4-NMPD) into a diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with a coupling component (e.g., a phenol or naphthol derivative) to form the final azo dye.

Caption: Chemical structure and two-step synthesis workflow for an azo dye.

Protocol 1: Synthesis of a Monoazo Disperse Dye

This protocol describes the synthesis of a representative red disperse dye by diazotizing 4-Nitro-1,3-benzenediamine and coupling it with 2-naphthol.

Materials:

-

4-Nitro-1,3-benzenediamine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

2-Naphthol (β-Naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol

Equipment:

-

Beakers (250 mL, 500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Buchner funnel and filter paper

-

Glass stirring rod

Methodology:

Part A: Diazotization of 4-Nitro-1,3-benzenediamine

-

Amine Solution Preparation: In a 250 mL beaker, suspend 1.53 g (0.01 mol) of 4-Nitro-1,3-benzenediamine in 50 mL of water.

-

Acidification: While stirring, slowly add 5 mL of concentrated HCl. The amine will dissolve to form its hydrochloride salt.

-

Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C. It is critical to maintain this temperature range as diazonium salts are unstable and can decompose at higher temperatures.[6][7]

-

Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes, ensuring the temperature does not exceed 5 °C.[7] Continue stirring in the ice bath for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

Part B: Azo Coupling Reaction

-

Coupling Component Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.

-

Cooling: Cool this alkaline solution in an ice bath to below 5 °C.

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) will form immediately.[7]

-

Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Isolation & Purification:

-

Isolate the crude dye precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to purify it.

-

Dry the purified dye in a vacuum oven at 60 °C.

-

Textile Application: Disperse Dyeing of Polyester

The synthesized azo dye, being a non-ionic molecule with low water solubility, is classified as a disperse dye. These dyes are suitable for dyeing hydrophobic synthetic fibers like polyester (polyethylene terephthalate, PET). The dyeing mechanism involves the transfer of individual dye molecules from the aqueous dispersion into the amorphous regions of the polymer fiber. This process is typically carried out at high temperatures (around 130 °C) under pressure to swell the fiber structure, allowing dye penetration.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-nitro Meta phenylene diamine - Manufacturer, Supplier [paraphenylenediamine.com]

- 5. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]

- 6. irjet.net [irjet.net]

- 7. cuhk.edu.hk [cuhk.edu.hk]

Application Note: 4-Nitro-1,3-benzenediamine as a Functional Monomer for High-Performance Aromatics

This Application Note is designed for research scientists and polymer chemists. It details the utilization of 4-Nitro-1,3-benzenediamine (4-NMPD) as a functional monomer in the synthesis of high-performance aromatic polymers.[1]

Executive Summary

4-Nitro-1,3-benzenediamine (4-NMPD) is an asymmetric aromatic diamine utilized to introduce pendant nitro groups into polymer backbones (polyamides, polyimides, and polyureas).[1] Unlike its symmetric parent (m-phenylenediamine), 4-NMPD exhibits differential amine reactivity due to the electronic and steric influence of the nitro group at position 4.

This guide provides validated protocols for overcoming the nucleophilic deactivation of 4-NMPD to synthesize high-molecular-weight polymers with nonlinear optical (NLO) properties, enhanced solubility, and high thermal stability.

Chemical Profile & Reactivity Analysis

Structural Asymmetry

The placement of the nitro group creates two distinct amine environments.[1] Understanding this is critical for polymerization stoichiometry and sequence control.[1]

-

Amine A (Position 1): Located para to the nitro group.[1] It is electronically deactivated by the strong electron-withdrawing (-M, -I) nature of the nitro group but is sterically accessible.[1]

-

Amine B (Position 3): Located ortho to the nitro group. It suffers from severe deactivation and steric hindrance .[1] Furthermore, it is prone to intramolecular hydrogen bonding with the nitro oxygen, significantly reducing its nucleophilicity.[1]

Reactivity Diagram (DOT Visualization)

Figure 1: Mechanistic map detailing the differential reactivity of the two amine sites. The ortho-amine (Pos 3) requires higher energy input to participate in chain growth.

Protocol A: Synthesis of Nitro-Functionalized Aromatic Polyamides

Objective: Synthesize a polyamide via low-temperature solution polycondensation. Challenge: The low nucleophilicity of 4-NMPD requires a highly polar aprotic solvent system and an acid scavenger to drive the reaction.[1]

Materials

-

Monomer: 4-Nitro-1,3-benzenediamine (Purified by recrystallization from water/ethanol).[1]

-

Comonomer: Isophthaloyl Chloride (IPC) (Must be freshly distilled or recrystallized).[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous.[1]

-

Additives: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) (to solubilize the polymer via salt-complexation).[1]

-

Scavenger: Propylene oxide or Pyridine.[1]

Step-by-Step Methodology

-

Solvent Preparation:

-

Dissolve 4-5% (w/v) LiCl in anhydrous NMP under heating (60°C) to ensure complete dissolution. Cool to room temperature (RT). Rationale: LiCl prevents hydrogen-bond stacking of the growing polymer chains, preventing premature precipitation.

-

-

Monomer Dissolution:

-

Add 4-NMPD (10.0 mmol, 1.53 g) to the NMP/LiCl solution (25 mL) in a three-neck round-bottom flask under nitrogen flow.

-

Stir until completely dissolved. Cool the solution to -5°C to 0°C using an ice/salt bath.

-

-

Polycondensation (The Critical Step):

-

Add Isophthaloyl Chloride (10.0 mmol, 2.03 g) in a single portion. Note: Unlike aliphatic amines, the low reactivity of 4-NMPD mitigates the risk of local overheating, but rapid addition ensures stoichiometric balance.

-

Stir vigorously.[1] The solution viscosity will increase gradually.[1]

-

Temperature Ramp: Maintain at 0°C for 1 hour, then allow to warm to RT naturally. Stir at RT for 12–24 hours.[1] The hindered ortho-amine reacts slowly; extended time is required for high molecular weight.[1]

-

-

Workup:

-

Pour the viscous polymer solution slowly into a high-speed blender containing 500 mL of water (or methanol).

-

Filter the resulting fibrous/powder precipitate.[1]

-

Purification: Wash with hot water (3x) and methanol (2x) to remove residual solvent and HCl salts.[1]

-

Dry in a vacuum oven at 80°C for 24 hours.

-

Data Specification: Typical Properties

| Property | Value | Method |

| Yield | 85–95% | Gravimetric |

| Inherent Viscosity | 0.4 – 0.8 dL/g | 0.5 g/dL in DMAc/LiCl at 30°C |

| Appearance | Yellow/Orange Fibrous Solid | Visual |

| Solubility | Soluble in NMP, DMAc, DMSO | Room Temperature |

Protocol B: Synthesis of Polyimides (Two-Step Method)

Objective: Synthesize a polyimide film using 4-NMPD and a dianhydride (e.g., 6FDA or PMDA). Mechanism: Formation of Polyamic Acid (PAA) followed by thermal imidization.[1]

Workflow Diagram

Figure 2: Two-step polyimide synthesis workflow. The thermal ramp is crucial to prevent bubble formation from water evolution.

Detailed Protocol

-

PAA Synthesis:

-

Dissolve 4-NMPD in anhydrous DMAc.

-

Add dianhydride (e.g., 6FDA) in portions to control exotherm, though the reaction is slower than with standard diamines.

-

Stir at room temperature for 24 hours under nitrogen. The solution should become viscous (Polyamic Acid precursor).[1]

-

Note: If viscosity is low, the ortho-amine may not have fully reacted.[1] Gentle heating (40-50°C) may be required, but avoid imidization at this stage.[1]

-

-

Thermal Imidization:

Characterization & Validation

To validate the structure, use the following spectroscopic markers:

FTIR Spectroscopy

-

Nitro Group: Look for symmetric and asymmetric stretching bands at 1530 cm⁻¹ and 1350 cm⁻¹ .[1] These must remain present in the final polymer, confirming the nitro group survived polymerization.[1]

-

Amide/Imide:

¹H NMR (DMSO-d₆)

-

Monomer Shifts: The protons on the benzene ring will show distinct splitting.[1] The proton between the two amines (Position 2) is a singlet or doublet (meta coupling) and will shift significantly downfield upon polymerization.

-

Polymer Broadening: Successful polymerization is indicated by the broadening of aromatic peaks and the disappearance of the sharp amine protons (~5.0-6.0 ppm).

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin, Irritant, Potential Mutagen.[1]

-

Toxicity: Like many nitro-aromatics, 4-NMPD is potentially mutagenic (Ames positive).[1] It can be absorbed through the skin.[1]

-

PPE: Double nitrile gloves, lab coat, and P100 respirator or work strictly within a fume hood.[1]

-

Waste: Segregate as halogenated organic waste (if acid chlorides are used) or nitrogenous organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

PubChem. 4-Nitro-1,3-benzenediamine Compound Summary. National Library of Medicine.[1] [Link]

-

ResearchGate. Synthesis of Poly(m-phenyleneisophthalamide) (Nomex type) protocols. (Adapted for nitro-derivatives).[1][4][7][8][9][10] [Link]

-

MDPI. Solution-Processable Colorless Polyimides (General synthesis methodology). [Link][3][9][11]

Sources

- 1. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www2.ictp.csic.es [www2.ictp.csic.es]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. ijraset.com [ijraset.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fabrication of asymmetric poly (m-phenylene isophthalamide) nanofiltration membrane for chromium (VI) removal - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 4-Nitro-1,3-benzenediamine reaction products

Application Note: Spectroscopic Analysis of 4-Nitro-1,3-benzenediamine (4-NMPD) Reaction Products

Executive Summary

4-Nitro-1,3-benzenediamine (4-NMPD), also known as 4-nitro-m-phenylenediamine, is a critical intermediate in the synthesis of benzimidazole pharmaceuticals and a common coupler in oxidative hair dye formulations. Its dual reactivity—capable of reduction to 1,2,4-triaminobenzene or oxidative coupling to form azo/imine dyes—presents unique analytical challenges.

This guide provides a comprehensive protocol for the spectroscopic characterization of 4-NMPD and its primary reaction products. We focus on two critical workflows: Reductive Transformation (synthesis pathway) and Oxidative Coupling/Degradation (stability and dye formation pathway).

Chemical Context & Reaction Pathways

4-NMPD contains two amino groups and one nitro group on a benzene ring.[1] Its spectroscopic signature is defined by the strong electron-withdrawing nitro group, which creates a "push-pull" electronic system with the amino groups, resulting in its characteristic yellow-orange color (

Key Reaction Pathways

-

Reduction (Synthesis): The nitro group is reduced to an amine, yielding 1,2,4-triaminobenzene . This is a highly oxygen-sensitive intermediate used in drug synthesis.

-

Oxidation (Dye Formation/Degradation): In the presence of oxidants (

, peroxidase), 4-NMPD undergoes oxidative coupling (often with a "developer" like p-phenylenediamine) to form colored indamine or azo dyes. Self-coupling leads to complex oligomers.

Figure 1: Redox reaction pathways of 4-NMPD. The reduction pathway leads to pharmaceutical precursors, while oxidation leads to dye formation.

Instrumentation & Materials

-

UV-Vis Spectrophotometer: Double-beam instrument (Range: 200–800 nm). Quartz cuvettes (1 cm path length).

-

HPLC-MS/MS: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm). ESI source in Positive Mode.

-

NMR: 400 MHz or higher. Solvents: DMSO-

(for 4-NMPD), -

Reagents: 4-NMPD (CAS 5131-58-8), Hydrogen Peroxide (30%), Sodium Dithionite (reductant), Formic Acid (LC-MS grade).

Protocol 1: Analysis of Reductive Transformation

Objective: Monitor the conversion of 4-NMPD to 1,2,4-triaminobenzene. This reaction is critical for synthesizing benzimidazole scaffolds.

Challenge: The product, 1,2,4-triaminobenzene, is extremely unstable in air and rapidly oxidizes to dark purple/black pigments. Analysis must be performed under inert conditions or immediately upon generation.

Step-by-Step Methodology

-

Baseline Spectrum (4-NMPD):

-

In-Situ Reduction:

-

To the cuvette, add a 5-fold molar excess of solid Sodium Dithionite (

). -

Seal rapidly and invert to mix.

-

-

Kinetic Monitoring:

-

Set UV-Vis to scan every 30 seconds.

-

Observation: The peak at 430 nm will decrease (bleaching of yellow color). A new absorption band in the UV region (<300 nm) will stabilize, corresponding to the triamine.

-

-

LC-MS Confirmation:

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection:

-

4-NMPD: Retention Time (RT) ~4.5 min. Mass: 154 m/z

. -

1,2,4-Triaminobenzene: RT ~1.2 min (highly polar). Mass: 124 m/z

. -

Note: The mass shift of -30 Da (-46 for

+ 16 for

-

-

Protocol 2: Profiling Oxidative Coupling (Dye Formation)

Objective: Characterize products formed during oxidative stress or hair dye activation.

Mechanism: 4-NMPD acts as a "coupler." In the presence of

Step-by-Step Methodology

-

Reaction Setup:

-

Prepare a 1 mM solution of 4-NMPD in Phosphate Buffer (pH 9.0).

-

Add 1 equivalent of

(3%). -

Incubate at 35°C for 30 minutes. Solution will darken (orange

brown).

-

-

Quenching:

-

Add 100 µL of 1M Sodium Ascorbate to quench residual peroxide.

-

-

LC-MS/MS Analysis:

-

Inject the quenched mixture.

-

Look for peaks with higher molecular weights (dimers/trimers).

-

Target Masses:

-

Azo Dimer:

. Expected Mass: -

Azoxy Dimer:

. Expected Mass:

-

-

-

Data Interpretation:

-

Use the table below to assign species.[4]

-

Data Interpretation & Reference Tables

Table 1: Spectroscopic Characteristics of Key Species

| Compound | Structure Note | UV-Vis ( | MS ( | NMR Characteristic ( |

| 4-NMPD | Parent Nitro-amine | 430 nm (Yellow), 260 nm | 154 | |

| 1,2,4-Triaminobenzene | Reduction Product | <300 nm (Colorless) | 124 | Disappearance of downfield nitro-adjacent proton |

| Azo-Dimer | Oxidative Product | ~480-550 nm (Red/Orange) | 305 | Broad aromatic signals, loss of primary amine protons |

| Bandrowski-type Trimer | Oxidative Oligomer | >550 nm (Brown/Black) | ~450+ | Complex/Broad |

Table 2: NMR Shift Diagnostics (DMSO- )

-

4-NMPD: The proton between the two amine groups (H2) and the proton ortho to the nitro group (H5) are key diagnostic markers.

-

H5 (ortho to

): Appears highly deshielded (~8.6 ppm). -

Reduction Effect: Upon reduction to the triamine, this H5 signal shifts significantly upfield (to ~6.5 ppm) due to the loss of the electron-withdrawing nitro group.

-

Analytical Workflow Diagram

Figure 2: Decision tree for identifying reaction products based on visual cues and mass spectrometry.

References

-

National Toxicology Program (NTP). (1992).[5][6] NTP Chemical Repository Database: 4-Nitro-1,3-benzenediamine.[5]Link

-

Hempen, C., et al. (2005).[3] "Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine." Analytical and Bioanalytical Chemistry, 382(1), 234-238.[3] (Cited for analogous oxidative coupling methodology). Link

-

Cosmetic Ingredient Review (CIR). (2025).[5] Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. (Provides context on dye usage and safety). Link

-

Org. Synth. (1941).[7] 1,2-Diamino-4-nitrobenzene.[7] (Methodology for reduction of nitro-amines).[7] Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

optimization of polymerization conditions for 4-Nitro-1,3-benzenediamine

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Nitro-1,3-benzenediamine (4-NPD) . Unlike unsubstituted phenylenediamines, the 4-NPD monomer presents significant synthetic challenges due to the strong electron-withdrawing nitro group and the meta-positioning of amine groups.

This guide synthesizes electrochemical principles with organic polymer synthesis to provide optimized protocols and troubleshooting steps.

Status: Active Subject: Optimization of Oxidative & Electrochemical Polymerization Conditions Applicable For: 4-Nitro-1,3-benzenediamine (CAS: 5131-58-8)

Executive Technical Summary

Polymerizing 4-Nitro-1,3-benzenediamine is kinetically difficult compared to aniline or

Key Optimization Strategy:

-

Oxidant: Requires high-potential oxidants (e.g., Ammonium Persulfate) in stoichiometric excess.

-

Medium: Strong acidic medium (pH < 1) is non-negotiable to solubilize the monomer and stabilize the radical cation.

-

Temperature: Unlike standard polyaniline synthesis (

), 4-NPD often requires room temperature (

Chemical Oxidative Polymerization (Bulk Powder)

Standard Operating Procedure (SOP-NPD-01)

Objective: Maximize yield and molecular weight of the bulk polymer.

Reagents

-

Monomer: 4-Nitro-1,3-benzenediamine (0.1 M)

-

Oxidant: Ammonium Persulfate (APS)

-

Solvent/Dopant: 1.0 M HCl (or

for higher thermal stability) -

Purification: Methanol, Acetone, Deionized Water.

Optimized Protocol

-

Dissolution: Dissolve 4-NPD in 1.0 M HCl. Sonication (20 mins) is often required due to the nitro group's reduction of solubility.

-

Oxidant Preparation: Dissolve APS in a minimal amount of 1.0 M HCl.

-

Critical Parameter: Use an Oxidant:Monomer ratio of 1.25:1 to 1.5:1 . The standard 1:1 ratio often results in low conversion for nitro-substituted anilines.

-

-

Initiation: Add APS solution dropwise to the monomer solution under vigorous stirring.

-

Reaction Phase: Stir for 24 hours.

-

Note: If no precipitate forms after 4 hours at

, raise temperature to

-

-

Quenching & Washing: Filter the dark precipitate. Wash sequentially with:

-

1.0 M HCl (remove unreacted monomer)

-

Acetone (remove oligomers)

-

Deionized water (until filtrate is neutral).

-

-

Drying: Vacuum dry at

for 12 hours.

Visual Workflow: Chemical Synthesis

Figure 1: Step-by-step workflow for the chemical oxidative polymerization of 4-NPD.

Electrochemical Polymerization (Thin Film)